molecular formula C9H13NO3S B11803481 2-((4-Isopropylthiazol-2-yl)methoxy)acetic acid

2-((4-Isopropylthiazol-2-yl)methoxy)acetic acid

Cat. No.: B11803481
M. Wt: 215.27 g/mol
InChI Key: FHECTKAEZXWBEP-UHFFFAOYSA-N
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Description

2-((4-Isopropylthiazol-2-yl)methoxy)acetic acid (CAS 1708169-06-5) is a high-purity chemical compound offered for research and development purposes . With a molecular formula of C9H13NO3S and a molecular weight of 215.27 g/mol, this molecule features a acetic acid moiety linked via an ether bond to a 4-isopropylthiazole ring, a structure frequently employed as a building block in organic and medicinal chemistry . The presence of both the heterocyclic thiazole ring and the carboxylic acid functional group makes it a valuable intermediate for the synthesis of more complex molecules. Its primary research application lies in its use as a precursor or synthetic segment for pharmacologically active compounds. For instance, the 4-isopropylthiazolyl moiety is a recognized structural component in the synthesis of advanced pharmaceutical ingredients, such as the pharmacokinetic enhancer cobicistat and other drug candidates . Researchers utilize this compound to introduce the 2-((4-isopropylthiazol-2-yl)methoxy)acetyl functional group into target molecules, potentially modulating their physicochemical properties or biological activity. This product is intended for use in laboratory research only. It is not intended for diagnostic, therapeutic, or any other human use. Key Specifications: CAS Number: 1708169-06-5 . Molecular Formula: C9H13NO3S . Molecular Weight: 215.27 g/mol . SMILES: O=C(O)COCC1=NC(C(C)C)=CS1 .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13NO3S

Molecular Weight

215.27 g/mol

IUPAC Name

2-[(4-propan-2-yl-1,3-thiazol-2-yl)methoxy]acetic acid

InChI

InChI=1S/C9H13NO3S/c1-6(2)7-5-14-8(10-7)3-13-4-9(11)12/h5-6H,3-4H2,1-2H3,(H,11,12)

InChI Key

FHECTKAEZXWBEP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CSC(=N1)COCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Isopropylthiazol-2-yl)methoxy)acetic acid typically involves the reaction of 4-isopropylthiazole with methoxyacetic acid under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-((4-Isopropylthiazol-2-yl)methoxy)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

2-((4-Isopropylthiazol-2-yl)methoxy)acetic acid serves as a crucial building block in the synthesis of more complex thiazole derivatives. Its structural characteristics allow for modifications that can lead to new compounds with enhanced biological activities.

Table 1: Synthesis Pathways

MethodDescription
Base-Catalyzed ReactionInvolves the reaction of 4-isopropylthiazole with methoxyacetic acid using sodium hydroxide as a catalyst.
Continuous Flow ReactorsEmployed in industrial settings to optimize reaction conditions and increase yield.

Biology

The compound has been investigated for its antibacterial and antifungal properties. Studies indicate that thiazole derivatives exhibit significant activity against various bacterial strains, making them potential candidates for developing new antibiotics.

Case Study: Antibacterial Activity
A study evaluated the antibacterial efficacy of several thiazole derivatives, including this compound, against resistant bacterial strains. Results showed promising activity comparable to standard antibiotics like norfloxacin .

Medicine

Research has highlighted the potential of this compound in treating inflammatory diseases and cancer. The mechanism of action involves modulating specific molecular targets related to inflammation and tumor growth.

Table 2: Biological Activities

Activity TypeObservations
Anti-inflammatoryInhibition of inflammatory pathways observed in vitro.
AnticancerInduced apoptosis in cancer cell lines with IC50 values indicating significant efficacy .

Industrial Applications

In the pharmaceutical industry, this compound is explored for developing agrochemicals and pharmaceuticals. Its unique chemical structure enhances its utility in formulating effective products.

Table 3: Industrial Uses

ApplicationDescription
AgrochemicalsUsed in formulations targeting pest control with minimal environmental impact.
PharmaceuticalsInvestigated as a precursor for synthesizing novel therapeutic agents targeting bacterial infections and cancer .

Mechanism of Action

The mechanism of action of 2-((4-Isopropylthiazol-2-yl)methoxy)acetic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit bacterial enzymes, leading to antibacterial effects, or interact with inflammatory pathways to exert anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Thiazole Cores

(a) 2-(4-Methoxyphenyl)thiazol-4-acetic Acid
  • Molecular Formula: C₁₂H₁₁NO₃S
  • Molecular Weight : 249.29 g/mol
  • Key Features : Replaces the 4-isopropyl group with a 4-methoxyphenyl substituent. This modification enhances aromaticity and may influence solubility and binding affinity in biological systems. Unlike the target compound, this derivative lacks direct evidence of antimicrobial activity but is used in chemical synthesis .
(b) 2-(4-Nitrophenyl)thiazole-4-acetic Acid
  • Molecular Formula : C₁₁H₈N₂O₄S
  • Molecular Weight : 264.26 g/mol
  • This compound is structurally distinct from the target molecule but shares the thiazole-acetic acid backbone .

Heterocyclic Variants with Modified Cores

(a) 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)methoxy]acetic Acid
  • Molecular Formula : C₆H₈N₂O₃S
  • Molecular Weight : 188.21 g/mol
  • Key Features: Replaces the thiazole ring with a 1,3,4-thiadiazole core. This compound is used in material science and drug discovery .
(b) 2-[2-[(4-Fluorophenyl)methoxy]phenyl]acetic Acid
  • Molecular Formula : C₁₅H₁₃FO₃
  • Molecular Weight : 260.26 g/mol
  • Key Features : Substitutes the thiazole ring with a fluorophenyl-methoxy-phenylacetic acid structure. The fluorine atom enhances lipophilicity and metabolic stability, making it relevant in medicinal chemistry .

Functional Group Modifications

(a) N-[2-(4-Isopropylthiazol-2-yl)ethyl]acetamide Derivatives
  • Example Compound : N-[2-(4-Isopropylthiazol-2-yl)ethyl]-2-(6-oxobenzo[f]pyrido[2,3-b][1,4]thiazepin-5(6H)-yl)acetamide
  • Molecular Formula : C₁₉H₂₁N₃O₂S
  • Molecular Weight : 355.45 g/mol
  • Key Features : Extends the acetic acid chain into an acetamide group linked to a complex heterocyclic system. This derivative demonstrates antimicrobial efficacy, highlighting the importance of the thiazole core and isopropyl group in bioactivity .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Biological Activity/Applications
2-((4-Isopropylthiazol-2-yl)methoxy)acetic acid C₉H₁₃NO₃S 217.27 4-isopropylthiazole, methoxyacetic acid Antimicrobial intermediate
2-(4-Methoxyphenyl)thiazol-4-acetic acid C₁₂H₁₁NO₃S 249.29 4-methoxyphenyl Synthetic intermediate
2-[(5-Methyl-1,3,4-thiadiazol-2-yl)methoxy]acetic acid C₆H₈N₂O₃S 188.21 1,3,4-thiadiazole core, methyl group Material science
N-[2-(4-Isopropylthiazol-2-yl)ethyl]acetamide C₁₉H₂₁N₃O₂S 355.45 Acetamide-heterocyclic hybrid Antimicrobial agent (82% yield)

Key Research Findings

  • Antimicrobial Activity : Derivatives of this compound, such as the acetamide-linked compound in , show promising antimicrobial properties, likely due to the thiazole core’s ability to disrupt microbial enzymes or membrane integrity .
  • Structural Influence on Bioactivity : The isopropyl group at the 4-position of the thiazole ring enhances hydrophobic interactions in target binding, whereas substitutions like methoxyphenyl or nitro groups () may shift activity toward different biological targets .
  • Heterocyclic Core Modifications : Replacing the thiazole with thiadiazole () or aromatic systems () alters solubility and electronic properties, impacting drug-likeness and application scope .

Biological Activity

2-((4-Isopropylthiazol-2-yl)methoxy)acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to explore the biological activity associated with this compound, drawing on diverse research findings and case studies.

Chemical Structure and Properties

The compound this compound features a thiazole ring, which is known for its diverse biological activities. The presence of the isopropyl group and the methoxy substitution enhances its pharmacological profile.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds with thiazole moieties have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis. A study reported that a related thiazole derivative exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL against M. tuberculosis H37Rv, demonstrating promising antitubercular activity compared to standard drugs like rifampicin (MIC = 0.25 µg/mL) .

Anticancer Activity

Thiazole-containing compounds have been extensively studied for their anticancer properties. A structure-activity relationship (SAR) analysis revealed that modifications on the thiazole ring can significantly enhance cytotoxicity against cancer cell lines. For example, certain thiazole derivatives demonstrated IC50 values lower than 1 µg/mL against various cancer cell lines, indicating potent anticancer activity . The incorporation of electron-donating groups such as methoxy has been linked to increased activity.

Study 1: Antimycobacterial Activity

In a comprehensive study examining the antimycobacterial properties of thiazole derivatives, several compounds were synthesized and tested for their efficacy against resistant strains of M. tuberculosis. The results indicated that specific substitutions on the thiazole ring significantly impacted the MIC values, with some derivatives achieving MIC values as low as 0.24 µM against resistant strains .

Study 2: Anticancer Potential

Another study focused on the anticancer effects of thiazole derivatives in human glioblastoma and melanoma cell lines. The findings showed that specific thiazole analogs exhibited IC50 values less than that of doxorubicin, a standard chemotherapy agent, highlighting their potential as effective anticancer agents . Molecular dynamics simulations suggested that these compounds interact with target proteins primarily through hydrophobic interactions.

Data Table: Summary of Biological Activities

Activity TypeCompound StructureMIC/IC50 ValuesReference
AntimicrobialThiazole DerivativeMIC = 8 µg/mL
AnticancerThiazole DerivativeIC50 < 1 µg/mL
AntitubercularModified ThiazoleMIC = 0.24 µM
CytotoxicityThiazole AnalogIC50 < Doxorubicin

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-((4-Isopropylthiazol-2-yl)methoxy)acetic acid, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound’s synthesis likely involves coupling a thiazole derivative with a methoxyacetic acid moiety. Key steps include:

  • Etherification : Reacting 4-isopropylthiazol-2-ylmethanol with bromoacetic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC to isolate the product .
  • Optimization : Adjust stoichiometry, solvent polarity, and temperature to minimize side reactions (e.g., hydrolysis of the thiazole ring). Reaction progress can be monitored via TLC or LC-MS .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer :

  • Spectroscopic Analysis : Use 1^1H/13^{13}C NMR to confirm the thiazole ring (δ 6.8–7.5 ppm for thiazole protons) and the methoxyacetic acid moiety (δ 3.7–4.2 ppm for -OCH₂COO-) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns consistent with the expected structure .
  • X-ray Crystallography : If crystalline, determine bond lengths and angles to confirm spatial arrangement .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • Quantum Chemical Calculations : Employ density functional theory (DFT) at the B3LYP/6-31G* level to model reaction pathways, such as nucleophilic attacks on the thiazole ring or esterification of the acetic acid group .
  • Transition State Analysis : Identify energy barriers for key steps (e.g., ether bond formation) using intrinsic reaction coordinate (IRC) calculations .
  • Solvent Effects : Simulate solvent interactions (e.g., DMSO vs. THF) with COSMO-RS models to predict solubility and reaction yields .

Q. What strategies resolve contradictory data in biological activity studies of this compound?

  • Methodological Answer :

  • Dose-Response Reproducibility : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) under standardized conditions (pH, temperature) to distinguish compound-specific effects from cell-line variability .
  • Metabolic Stability Tests : Use liver microsome assays to evaluate if inconsistent activity arises from rapid metabolism .
  • Orthogonal Assays : Combine enzymatic inhibition studies (e.g., fluorescence-based assays) with SPR (surface plasmon resonance) to confirm binding affinities .

Q. How can the compound’s potential as a drug candidate be systematically evaluated?

  • Methodological Answer :

  • ADME Profiling : Assess absorption (Caco-2 permeability), distribution (plasma protein binding), metabolism (CYP450 inhibition), and excretion (renal clearance) .
  • Toxicity Screening : Use zebrafish embryos or 3D organoids to detect off-target effects (e.g., cardiotoxicity) before murine models .
  • Structure-Activity Relationships (SAR) : Synthesize analogs (e.g., varying the isopropyl group) to correlate structural changes with efficacy .

Experimental Design & Data Analysis

Q. What experimental controls are critical for studying this compound’s role in enzyme inhibition?

  • Methodological Answer :

  • Positive/Negative Controls : Include known inhibitors (e.g., staurosporine for kinases) and vehicle-only samples to validate assay conditions .
  • Time-Course Experiments : Monitor enzyme activity at multiple time points to distinguish reversible vs. irreversible inhibition .
  • Competition Assays : Test inhibition in the presence of excess substrate to confirm competitive binding mechanisms .

Q. How can contradictory solubility data across studies be reconciled?

  • Methodological Answer :

  • Standardized Protocols : Follow OECD guidelines for solubility testing (e.g., shake-flask method in PBS at 25°C) .
  • Particle Size Analysis : Use dynamic light scattering (DLS) to ensure consistent particle size distribution, as micronization affects solubility .
  • pH-Dependent Studies : Measure solubility across physiological pH (1.2–7.4) to account for ionization of the acetic acid group .

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